Cas no 202925-06-2 (2-Chloro-1,3-difluoro-4-iodobenzene)

2-Chloro-1,3-difluoro-4-iodobenzene is a halogenated aromatic compound with a molecular formula of C6H2ClF2I. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple halogen substituents (chloro, fluoro, and iodo) enhances its reactivity, enabling selective functionalization in cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its structural features make it valuable for constructing complex molecules with precise regiochemical control. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for researchers developing advanced organic materials or bioactive compounds.
2-Chloro-1,3-difluoro-4-iodobenzene structure
202925-06-2 structure
Product Name:2-Chloro-1,3-difluoro-4-iodobenzene
CAS No:202925-06-2
MF:C6H2ClF2I
MW:274.434360027313
CID:1029227
PubChem ID:2773560
Update Time:2025-05-24

2-Chloro-1,3-difluoro-4-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1,3-difluoro-4-iodobenzene
    • 3-Chloro-2,4-difluoroiodobenzene
    • AC1MCN4N
    • AG-A-38826
    • AK136518
    • CTK7C3199
    • KB-83547
    • MolPort-001-777-140
    • PC7421
    • 202925-06-2
    • MFCD00142890
    • Benzene, 2-chloro-1,3-difluoro-4-iodo-
    • BS-21875
    • CIA92506
    • DTXSID80378552
    • CS-0191416
    • SCHEMBL23486898
    • E89408
    • MDL: MFCD00142890
    • Inchi: 1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H
    • InChI Key: PLZBGQHUCKRNDK-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1F)Cl)F

Computed Properties

  • Exact Mass: 273.88578g/mol
  • Monoisotopic Mass: 273.88578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

2-Chloro-1,3-difluoro-4-iodobenzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-Chloro-1,3-difluoro-4-iodobenzene Pricemore >>

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Additional information on 2-Chloro-1,3-difluoro-4-iodobenzene

Introduction to 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No: 202925-06-2)

2-Chloro-1,3-difluoro-4-iodobenzene, with the chemical formula C₆H₂ClF₂I, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated aromatic hydrocarbons, characterized by its unique substitution pattern involving chlorine, fluorine, and iodine atoms on a benzene ring. The presence of multiple halogen atoms makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.

The CAS No 202925-06-2 uniquely identifies this compound in scientific literature and industrial applications. Its structural features—specifically the combination of chloro, difluoro, and iodo substituents—endow it with distinct electronic and steric properties that are highly useful in various chemical transformations. For instance, the electron-withdrawing nature of fluorine and chlorine atoms enhances the reactivity of the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property is particularly exploited in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.

In recent years, 2-Chloro-1,3-difluoro-4-iodobenzene has been explored as a key building block in the synthesis of biologically active molecules. Its halogenated structure allows for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores. For example, researchers have utilized this compound to develop novel heterocyclic compounds with potential antimicrobial and anticancer properties. The fluorine atoms, in particular, are known to improve metabolic stability and binding affinity in drug molecules, making them attractive for medicinal applications.

One of the most compelling aspects of 2-Chloro-1,3-difluoro-4-iodobenzene is its role in the synthesis of advanced materials. The halogen substituents contribute to its utility as a precursor for organic semiconductors and liquid crystals. These materials are integral to modern electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The electron-deficient nature of the aromatic ring enhances charge transport properties, which are critical for optimizing device performance. Recent studies have demonstrated its effectiveness in designing high-efficiency OLED materials with improved luminance and operational stability.

The synthesis of 2-Chloro-1,3-difluoro-4-iodobenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common approach includes halogenation reactions followed by selective functional group interconversion. The precise control over reaction conditions is essential to achieve high yields and purity. Advanced techniques such as flow chemistry have been employed to enhance scalability and reproducibility in its production.

From an industrial perspective, 2-Chloro-1,3-difluoro-4-iodobenzene represents a significant advancement in fine chemical manufacturing. Its versatility as an intermediate allows for rapid diversification into a wide range of derivatives tailored for specific applications. This adaptability has made it a preferred choice for pharmaceutical companies and material scientists alike. Moreover, the growing demand for halogenated compounds in agrochemicals has further underscored its importance as a commercial product.

Future research directions involving 2-Chloro-1,3-difluoro-4-iodobenzene are likely to focus on expanding its synthetic utility and exploring novel applications. For instance, there is increasing interest in developing greener synthetic routes that minimize waste and energy consumption. Additionally, computational methods such as density functional theory (DFT) are being leveraged to predict reaction outcomes and optimize synthetic pathways before experimental validation.

In conclusion,2-Chloro-1,3-difluoro-4-iodobenzene (CAS No: 202925-06-2) is a multifaceted compound with far-reaching implications in both pharmaceuticals and materials science. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative solutions across multiple disciplines. As research continues to uncover new possibilities,this compound is poised to remain at the forefront of chemical innovation.

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